molecular formula C15H11N3O3 B5508488 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

Cat. No. B5508488
M. Wt: 281.27 g/mol
InChI Key: KLWKZDBXDDLGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid, also known as BI-9564, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promise in pre-clinical studies and has been the subject of much research in recent years.

Mechanism of Action

The mechanism of action of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid involves its ability to inhibit the MDM2-p53 interaction. This interaction is critical for the regulation of the p53 tumor suppressor protein, which plays a key role in preventing cancer development. By blocking this interaction, 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid allows p53 to function properly, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit tumor growth, and increase the expression of p53. Additionally, 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid in lab experiments is its potency as an inhibitor of the MDM2-p53 interaction. This allows for the study of this critical pathway in cancer development and the potential development of new cancer treatments. However, one limitation of using 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid. One potential direction is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid in clinical settings. Finally, there is potential for the use of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid in combination with other cancer treatments to improve their effectiveness.
Conclusion:
In conclusion, 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid is a small molecule inhibitor that has shown promise as a potential cancer treatment. This compound has been extensively studied for its ability to inhibit the MDM2-p53 interaction and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several future directions for research on 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid that could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-aminobenzoic acid with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced using a reducing agent to produce the final compound, 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid.

Scientific Research Applications

2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has been the subject of much scientific research due to its potential use as a cancer treatment. Studies have shown that this compound is a potent inhibitor of the MDM2-p53 interaction, which is a critical pathway in cancer development. By blocking this pathway, 2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid has been shown to induce cell death in cancer cells and inhibit tumor growth in pre-clinical models.

properties

IUPAC Name

2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(20)11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-15(21)17-12/h1-8H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKZDBXDDLGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid

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